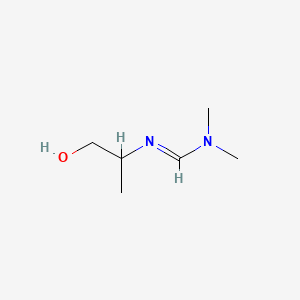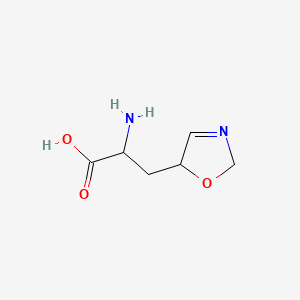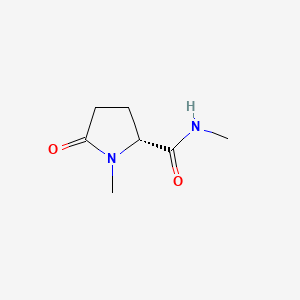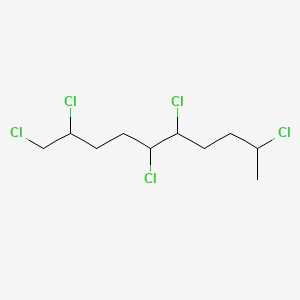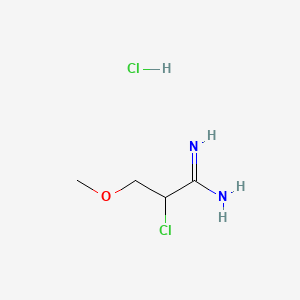
2-chloro-3-methoxypropionamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methoxypropionamidine hydrochloride is a chemical compound with the molecular formula C4H9ClN2O·HCl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methoxypropionamidine hydrochloride typically involves the reaction of 2-chloro-3-methoxypropionitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methoxypropionamidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted propionamidine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Chloro-3-methoxypropionamidine hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-chloro-3-methoxypropionamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-hydroxypropyl methacrylate: A compound with similar structural features but different functional groups.
3-Chloro-2-methyl-1-propene: Another related compound with a similar carbon backbone but different substituents.
Uniqueness
2-Chloro-3-methoxypropionamidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
175136-99-9 |
|---|---|
Fórmula molecular |
C4H10Cl2N2O |
Peso molecular |
173.037 |
Nombre IUPAC |
2-chloro-3-methoxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9ClN2O.ClH/c1-8-2-3(5)4(6)7;/h3H,2H2,1H3,(H3,6,7);1H |
Clave InChI |
SFVRDLNUUFHMJI-UHFFFAOYSA-N |
SMILES |
COCC(C(=N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


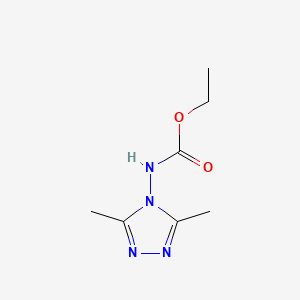
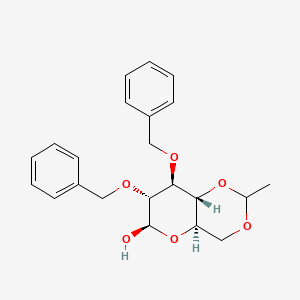
![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)
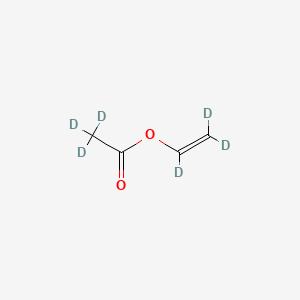
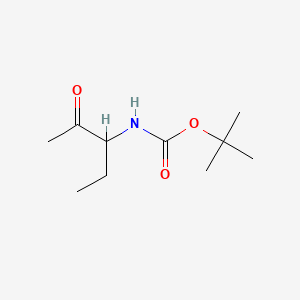
![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)
